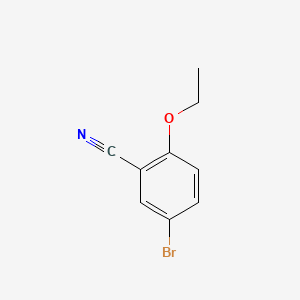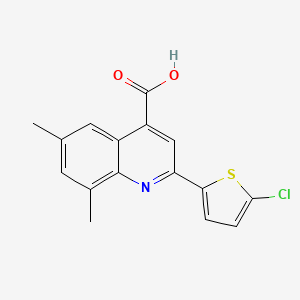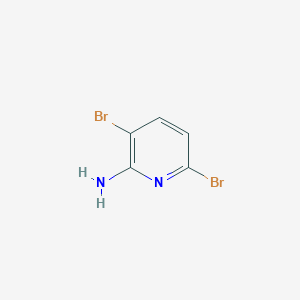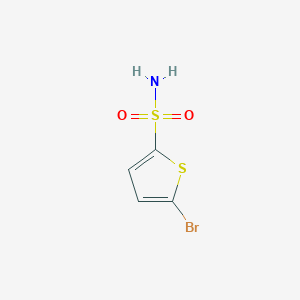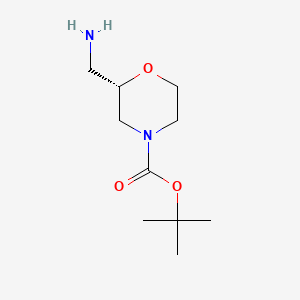
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in synthetic and medicinal chemistry due to its utility in creating biologically active compounds. Its relevance spans across various synthetic pathways, highlighting its importance in the development of novel chemical entities.
Synthesis Analysis
The synthesis of morpholine derivatives, including tert-butyl morpholine carboxylates, involves multi-step processes that often encompass acylation, nucleophilic substitution, and reduction. These methods aim to optimize yields and selectivity, especially in stereocontrolled syntheses which are crucial for generating specific enantiomers of pharmaceutical interest. For instance, a method involving the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into morpholine derivatives through electrophile-induced ring closure and subsequent nucleophilic displacements showcases the synthetic versatility of morpholine frameworks (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe, 2006).
Molecular Structure Analysis
Morpholine derivatives are characterized by their cyclic ether amine structure, which imparts a unique set of physical and chemical properties. The molecular structure is often elucidated using techniques such as X-ray crystallography, revealing aspects like conformation and stereochemistry critical for understanding their reactivity and interaction with biological targets. The crystal structure analysis of related morpholine compounds, such as (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, provides insight into their three-dimensional arrangement, showcasing weak intermolecular hydrogen bonding that may influence their chemical behavior (Wang, Xia, Liu, & Shen, 2011).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Novel Synthesis of Derivatives: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is used as a substrate in the synthesis of morpholine derivatives, such as cis-3,5-di(bromomethyl)morpholine, demonstrating its utility in creating structurally diverse compounds (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Structural Studies and Crystallography
- Crystallographic Analysis: The compound has been studied for its structural properties, such as in the case of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, highlighting its significance in crystallography and molecular structure analysis (Wang, Xia, Liu, & Shen, 2011).
Chemical Reactions and Mechanisms
- Chemical Reactivity: The compound is involved in various chemical reactions, such as α-amidoalkylation, indicating its reactivity and potential for creating diverse chemical products (Dobrev, Benin, & Nechev, 1992).
- Hydroformylation Reactions: It is used in hydroformylation reactions to produce important intermediates for the synthesis of amino acid derivatives, showcasing its role in complex organic syntheses (Kollár & Sándor, 1993).
Application in Drug Synthesis
- Synthesis of Reboxetine Analogs: The compound's derivatives, such as N-Boc-morpholine-2-carboxylic acids, are used in the enantioselective synthesis of reboxetine analogs, demonstrating its application in pharmaceutical chemistry (Fish et al., 2009).
Biochemical Interactions
- Proton Transfer Studies: It is involved in studies of proton transfer from certain compounds to nitrogen-containing bases like morpholine, contributing to our understanding of acid-base interactions in chemistry (Petrov et al., 2013).
Antimicrobial Evaluation
- Antimicrobial Properties: Some derivatives, like amides of Thiomorpholine carboxylate, exhibit antimicrobial activities, suggesting potential applications in developing antimicrobial agents (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).
Thermochromic Properties
- Thermochromic Properties: Derivatives like 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol exhibit thermochromic properties in solution, indicating potential applications in material science (Komissarov et al., 1991).
Enzyme Inhibition
- Enzyme Inhibition Studies: The compound and its derivatives play a role in enzyme inhibition research, such as in the study of p38alpha MAP kinase inhibitors (Regan et al., 2003).
Solid-Phase Synthesis
- Solid-Phase Synthesis Applications: It is used in solid-phase synthesis, as seen in the preparation of a new "safety catch" ester linker for solid-phase synthesis, showcasing its utility in advanced synthetic methodologies (Beech et al., 2001).
Mécanisme D'action
Target of Action
Morpholine derivatives have been found to be potent and selective inhibitors of the checkpoint kinase 1 (chk1) in cancer therapeutics . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
If we consider its potential role as a chk1 inhibitor, it would interact with chk1 in an atp-competitive manner, inhibiting its kinase activity . This inhibition would disrupt the cell cycle checkpoints controlled by CHK1, providing an opportunity for DNA damage to persist and potentially leading to cell death .
Biochemical Pathways
Inhibition of CHK1 disrupts cell cycle checkpoints, impairs DNA repair, and can lead to cell death, particularly in cancer cells that are reliant on CHK1 due to oncogene-induced replication stress .
Pharmacokinetics
The compound is predicted to have high gi absorption and is a p-gp substrate . Its lipophilicity and basicity are factors that influence its CHK1 potency and off-target human ether-a-go-go-related gene (hERG) ion channel inhibition .
Result of Action
As a potential chk1 inhibitor, it could lead to disruption of cell cycle checkpoints, impaired dna repair, and potentially cell death, particularly in cancer cells that are reliant on chk1 due to oncogene-induced replication stress .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBHUYOIZWQAJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363928 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |
CAS RN |
879403-42-6 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



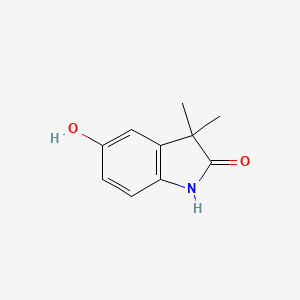
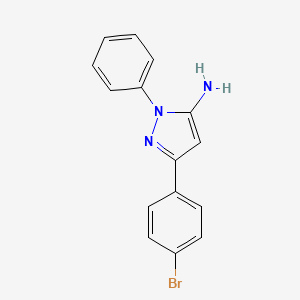
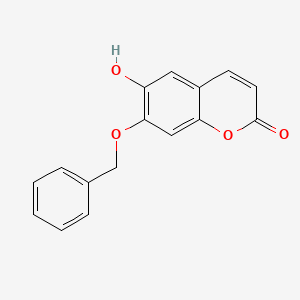
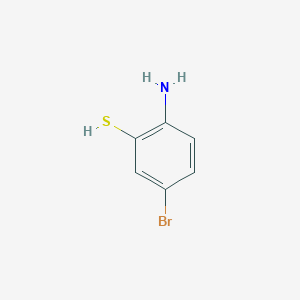
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)


![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
